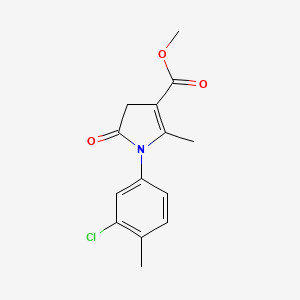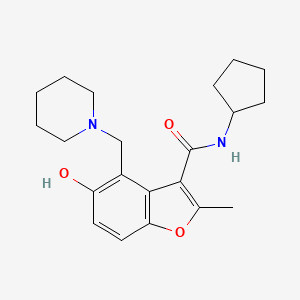![molecular formula C19H24N4O3 B5670600 3-{4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}benzoic acid](/img/structure/B5670600.png)
3-{4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 3-{4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}benzoic acid typically involves multi-step chemical reactions, including the formation of pyrazole derivatives and their subsequent linkage with piperazine and benzoic acid moieties. For example, novel bis(pyrazole-benzofuran) hybrids with a piperazine linker have been synthesized, showcasing the versatility of pyrazole-based compounds in generating structurally diverse molecules (Mekky & Sanad, 2020).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family often features a piperazine ring adopting a chair conformation, linked to a pyrazole ring via a carbonyl spacer. This arrangement facilitates various dihedral angles and conformations, contributing to the compound's chemical reactivity and potential binding to biological targets. For instance, the crystal structure of a related compound, tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperazine-1-carboxylate, shows the spatial orientation of benzene rings twisted out of the plane through the pyrazole ring, highlighting the structural complexity of these molecules (Ragavan et al., 2010).
Chemical Reactions and Properties
These compounds undergo a variety of chemical reactions, including cycloaddition, alkylation, and condensation reactions, enabling the synthesis of a wide range of derivatives with varied chemical properties. For example, the reaction of 1,3-dipolar cycloaddition has been utilized to generate new series of bis(1,3,4-trisubstituted pyrazoles), demonstrating the chemical versatility of pyrazole derivatives (Mekky & Sanad, 2020).
Propiedades
IUPAC Name |
3-[4-(3-methyl-1-propylpyrazole-4-carbonyl)piperazin-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-3-7-23-13-17(14(2)20-23)18(24)22-10-8-21(9-11-22)16-6-4-5-15(12-16)19(25)26/h4-6,12-13H,3,7-11H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWVPDCHYWWTGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5670520.png)
![5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B5670525.png)

![2-{[(3aS*,9bS*)-3a-(hydroxymethyl)-1,3a,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2(3H)-yl]carbonyl}quinolin-4(1H)-one](/img/structure/B5670535.png)
![N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5670543.png)

![2-(2-fluorophenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5670564.png)
![5-[(4,6-dimethyl-2-pyridinyl)amino]-5-oxopentanoic acid](/img/structure/B5670572.png)
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-5-[(pyrimidin-2-ylthio)methyl]-2-furamide](/img/structure/B5670584.png)


![(3R*,4S*)-1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5670608.png)

![4-cyclopropyl-6-[4-(4H-1,2,4-triazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B5670622.png)